tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate
Description
Properties
CAS No. |
144035-35-8 |
|---|---|
Molecular Formula |
C16H23N3O2 |
Molecular Weight |
289.37 g/mol |
IUPAC Name |
tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C16H23N3O2/c1-16(2,3)21-15(20)18-7-6-12-10-19-14-5-4-11(9-17)8-13(12)14/h4-5,8,10,19H,6-7,9,17H2,1-3H3,(H,18,20) |
InChI Key |
MMTQRQIZWOMQMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)CN |
Origin of Product |
United States |
Preparation Methods
Aminomethylation of Indole Derivatives
The introduction of the aminomethyl group at the 5-position of the indole ring is typically achieved through electrophilic substitution reactions or via functional group transformations on a suitable indole precursor.
One common method involves the bromination of the indole ring at the 5-position followed by palladium-catalyzed amination or coupling reactions to introduce the aminomethyl moiety. For example, a 5-bromoindole derivative can be converted to the 5-(aminomethyl)indole via palladium acetate catalysis in the presence of a suitable amine source, as demonstrated in related indole functionalization studies.
Alternatively, reductive amination of a 5-formylindole intermediate with ammonia or an amine source can furnish the 5-(aminomethyl) substitution.
Carbamate Formation on the Ethylamine Side Chain
The carbamate protecting group, specifically the tert-butyl carbamate (Boc group), is introduced on the ethylamine moiety attached to the 3-position of the indole ring.
Common Reagents and Conditions
Di-tert-butyl dicarbonate (Boc2O) is the most widely used reagent for introducing the tert-butyl carbamate group onto amines. The reaction typically proceeds under mild basic conditions, such as in the presence of triethylamine or sodium bicarbonate , in solvents like dichloromethane or acetonitrile at room temperature.
The reaction mechanism involves nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc2O, displacing a tert-butoxide leaving group and forming the carbamate linkage.
Representative Procedure
A typical synthesis involves:
- Dissolving the free amine precursor (the 2-[5-(aminomethyl)-1H-indol-3-yl]ethylamine) in an anhydrous organic solvent such as dichloromethane.
- Adding triethylamine to neutralize the generated acid.
- Slowly adding di-tert-butyl dicarbonate at 0°C to room temperature.
- Stirring the mixture for 1 to 2 hours until completion.
- Workup by aqueous extraction and purification by column chromatography.
This method is supported by literature examples where tert-butyl carbamates of indole derivatives were synthesized with yields ranging from moderate to high (30-80%) depending on substrate and conditions.
Alternative Carbamate Synthesis Methods
Mixed Carbonate Method
- Di(2-pyridyl) carbonate (DPC) has been reported as an efficient alkoxycarbonylation reagent for amine carbamate synthesis, offering high yields and mild conditions.
- The amine reacts with DPC in the presence of a base such as triethylamine to form the carbamate without the need for phosgene derivatives.
Modified Curtius Rearrangement
- For tert-butyl carbamates, a modified Curtius rearrangement approach can be employed starting from carboxylic acid precursors.
- Reaction of the acid with di-tert-butyl dicarbonate and sodium azide forms an acyl azide intermediate, which rearranges to an isocyanate that is trapped by tert-butanol to yield the Boc-protected amine.
- This method is particularly useful for aromatic amines and provides an alternative route when direct carbamate formation is challenging.
Catalytic Indium-Mediated Carbamate Formation
- Recent advances include indium-catalyzed carbamate synthesis using alkyl chloroformates and amines, providing selective and mild conditions with reduced reagent excess.
Practical Considerations and Optimization
Solubility and Stability
Purification
- Purification is commonly achieved by silica gel chromatography using solvent systems such as hexane/ethyl acetate mixtures.
- Analytical characterization by NMR, HRMS, and melting point determination confirms structure and purity.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Boc Protection with Boc2O | Di-tert-butyl dicarbonate, triethylamine, DCM, RT | Mild, straightforward, high yield | Requires free amine precursor |
| Mixed Carbonate (DPC) | Di(2-pyridyl) carbonate, triethylamine | High yield, mild, phosgene-free | Requires preparation of DPC |
| Modified Curtius Rearrangement | Di-tert-butyl dicarbonate, NaN3, heat | Useful for aromatic amines | Multi-step, requires azide handling |
| Indium-Catalyzed Carbamate | Indium catalyst, alkyl chloroformate | Catalytic, selective | Emerging method, less common |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, often facilitated by catalysts or under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield various reduced forms of the indole ring .
Scientific Research Applications
Tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially modulating their activity. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Table 1: Comparison of Indole-Substituted Derivatives
Key Observations :
- Electron-Withdrawing Groups (e.g., bromo, chloro) increase molecular weight and polarity, as seen in the bromo-chloropropyl derivative (MW: 415.8) . These groups may enhance binding to hydrophobic enzyme pockets.
- Benzimidazolone Replacement () alters the core from indole to benzimidazolone, significantly shifting LCMS fragmentation patterns ([M-Boc+H]+: 212.1 vs. ~260 for indole derivatives) .
Analogues with Modified Side Chains
Table 2: Side Chain Variations
Key Observations :
- Cyclopentyl-Containing Derivatives (21) demonstrate higher molecular weights (MW: ~440) and are associated with cholinesterase inhibition, suggesting bulky substituents enhance enzyme interaction .
- Silyl-Protected Alkynyl Chains (11k) enable gold-catalyzed cyclization reactions, showcasing the versatility of carbamate-protected intermediates in complex syntheses .
Biological Activity
The compound tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate is a derivative of indole, a structure known for its diverse biological activities, including anticancer properties, neuroprotective effects, and modulation of neurotransmitter systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H22N2O2
- Molecular Weight : 262.35 g/mol
This compound features an indole moiety, which is critical for its biological interactions.
Anticancer Properties
Research has indicated that compounds with indole structures exhibit significant anticancer activity. For instance, studies on related indolyl derivatives suggest they can induce cell death through mechanisms such as microtubule disruption and apoptosis. A recent study highlighted that certain indolyl-pyridinyl compounds displayed potent cytotoxicity against glioblastoma cells, with GI50 values as low as 10 nM . The mechanisms involved include disruption of microtubule polymerization and induction of mitotic arrest .
| Compound | GI50 (nM) | Mechanism of Action |
|---|---|---|
| 2m | 10 | Microtubule disruption |
| 2k | >100 | Apoptosis induction |
Neuroprotective Effects
Indole derivatives are also known for their neuroprotective properties. Compounds similar to this compound have been studied for their ability to modulate neurotransmitter systems and protect against neurodegeneration. For example, certain indole derivatives have been shown to enhance serotonin receptor activity, which may contribute to their antidepressant effects .
Case Studies
- Study on Glioblastoma Cells : A study evaluated the effects of various indole derivatives on glioblastoma cell lines. The findings indicated that modifications at the 2- and 5-indolyl positions significantly influenced cytotoxicity and cell cycle distribution, leading to increased apoptosis in treated cells .
- Neuroprotection in Animal Models : In vivo studies demonstrated that indole derivatives could reduce neuronal damage in models of ischemia, suggesting potential therapeutic applications in stroke and other neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitutions. For example, tert-butyl carbamate intermediates are reacted with indole derivatives under inert atmospheres (e.g., nitrogen) using catalysts like Pd₂(dba)₃ and ligands such as BINAP in solvents like toluene or ethanol. Post-synthesis purification often employs flash chromatography (C18 or SiO₂) to isolate the product .
Q. How is this compound characterized in academic research?
- Methodological Answer : Characterization relies on nuclear magnetic resonance (NMR; ¹H, ¹³C), infrared spectroscopy (IR), and mass spectrometry (MS). For instance, ¹H NMR can confirm the presence of the indole ring’s protons (δ 7.0–7.5 ppm) and tert-butyl group (δ 1.2–1.4 ppm). High-resolution MS validates the molecular ion peak matching the molecular formula .
Q. What are the recommended storage conditions and stability considerations for this compound?
- Methodological Answer : Store at room temperature in airtight containers protected from light and moisture. The tert-butyl carbamate group is stable under neutral conditions but may degrade in acidic/basic environments or with strong oxidizers. Stability tests should include periodic HPLC analysis to monitor degradation .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during synthesis?
- Methodological Answer : Yield optimization involves adjusting catalyst loading (e.g., 5–10 mol% Pd), solvent polarity (e.g., anhydrous THF vs. ethanol), and reaction time (12–24 hours). Temperature control (60–80°C) and stepwise purification (e.g., solvent recrystallization after column chromatography) also improve yields .
Q. What analytical methods resolve contradictions in spectral data (e.g., NMR) for this compound?
- Methodological Answer : Contradictions may arise from impurities or tautomerism. Repurification via preparative HPLC or 2D NMR techniques (e.g., COSY, HSQC) can resolve overlapping signals. Solvent variation (CDCl₃ vs. DMSO-d₆) may clarify proton splitting patterns .
Q. What strategies enhance diastereoselectivity in synthesizing related carbamate derivatives?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can induce diastereoselectivity. Reaction conditions (low temperature, polar aprotic solvents) and steric effects of the tert-butyl group also influence selectivity .
Q. How does the tert-butyl carbamate group influence reactivity in subsequent derivatization?
- Methodological Answer : The tert-butyl carbamate acts as a protecting group for amines, enabling selective deprotection under acidic conditions (e.g., HCl/dioxane). Its steric bulk hinders nucleophilic attacks at the carbamate carbonyl, making it stable during alkylation or acylation reactions .
Q. What are the implications of the indole ring’s electronic properties on synthetic modifications?
- Methodological Answer : The indole’s electron-rich C3 position undergoes electrophilic substitutions (e.g., formylation, halogenation). Substituents at C5 (e.g., aminomethyl) direct further functionalization via Buchwald–Hartwig amination or Suzuki couplings .
Q. How can researchers assess the compound’s potential bioactivity based on structural analogs?
- Methodological Answer : Compare with indole derivatives showing cholinesterase inhibition or antioxidant activity. In vitro assays (e.g., acetylcholinesterase inhibition) and molecular docking studies can predict interactions with biological targets. Analogs with tert-butyl carbamates often exhibit enhanced metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
